3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-
Description
This compound is a highly substituted pyridinecarboxaldehyde derivative featuring a 5-(1-buten-1-yl) side chain, a 4-fluoro-2-(phenylmethoxy)phenyl substituent, and two isopropyl groups at positions 2 and 4. The butenyl moiety may confer conformational flexibility, while the bulky isopropyl groups could influence steric interactions in binding or catalytic processes.
Properties
Molecular Formula |
C29H32FNO2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
5-[(E)-but-1-enyl]-4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C29H32FNO2/c1-6-7-13-24-27(25(17-32)29(20(4)5)31-28(24)19(2)3)23-15-14-22(30)16-26(23)33-18-21-11-9-8-10-12-21/h7-17,19-20H,6,18H2,1-5H3/b13-7+ |
InChI Key |
KSBATTIYZHYYFR-NTUHNPAUSA-N |
Isomeric SMILES |
CC/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Electronic Properties
The compound’s closest analogs include 3-pyridinecarboxaldehyde and 2-pyridinecarboxaldehyde , which are simpler derivatives with well-documented electronic profiles. For example:
- 3-Pyridinecarboxaldehyde : Exhibits electrophilic character at the aldehyde group, with the pyridine ring acting as an electron-deficient aromatic system due to the nitrogen atom’s inductive effect. This property is exploited in condensation reactions, such as the synthesis of Schiff bases (e.g., N-(2-{2-Pyridinylidene}-3-oxoolean-12-en-28-oyl)-ethylpiperazine) .
- 2-Pyridinecarboxaldehyde : The aldehyde group in this isomer is more reactive due to proximity to the nitrogen atom, enabling stronger resonance stabilization of intermediates in nucleophilic additions.
Computational Insights into Stability and Reactivity
Density-functional theory (DFT) studies on analogous systems suggest that electron-withdrawing groups (e.g., 4-fluoro) stabilize the pyridine ring’s LUMO, enhancing electrophilicity at the aldehyde carbon . In contrast, electron-donating groups (e.g., phenylmethoxy) may raise the HOMO energy, increasing susceptibility to oxidation. The isopropyl groups likely contribute to kinetic stability by impeding π-π stacking or nucleophilic attack .
Preparation Methods
Key Synthetic Steps:
- Pyridine ring functionalization: Starting from 3-pyridinecarboxaldehyde or a suitably substituted pyridine precursor.
- Installation of the 5-(1-buten-1-yl) substituent: Typically achieved via cross-coupling reactions such as Heck or Suzuki coupling using vinyl or butenyl halides or boronates.
- Attachment of the 4-[4-fluoro-2-(phenylmethoxy)phenyl] substituent: Introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling with appropriately substituted aryl halides.
- Introduction of 2,6-bis(1-methylethyl) groups: Usually via Friedel-Crafts alkylation or directed ortho-lithiation followed by alkylation.
Detailed Preparation Methods
Synthesis of 3-Pyridinecarboxaldehyde Core
- Starting Material: 3-Pyridinecarboxaldehyde (nicotinaldehyde) is commercially available or synthesized via oxidation of 3-methylpyridine.
- Improved Synthesis: A patented method involves catalytic oxidation of 3-methylpyridine using a main catalyst and co-catalyst system under controlled conditions, followed by distillation and filtration to yield high-purity nicotinaldehyde suitable for scale-up production.
Attachment of the 4-[4-fluoro-2-(phenylmethoxy)phenyl] Group
- Phenylmethoxy Substituent Synthesis: The 4-fluoro-2-(phenylmethoxy)phenyl moiety is prepared by etherification of 4-fluoro-2-hydroxyphenyl derivatives with benzyl bromide under basic conditions.
- Coupling to Pyridine: This aryl group is then introduced at the 4-position of the pyridine ring via Suzuki or Buchwald-Hartwig cross-coupling using aryl boronic acids or aryl halides.
- Catalysts and Conditions: Pd-based catalysts with appropriate ligands, bases such as K3PO4 or Cs2CO3, and solvents like toluene or dioxane under inert atmosphere.
Installation of 2,6-bis(1-methylethyl) Substituents
- Alkylation: The 2,6-positions on the pyridine ring are alkylated with isopropyl groups using Friedel-Crafts alkylation or directed ortho-lithiation followed by reaction with isopropyl halides.
- Control of Selectivity: Steric hindrance and reaction conditions are optimized to avoid over-alkylation or side reactions.
Summary Table of Preparation Steps
Research Findings and Optimization
- Catalyst Selection: Pd-based catalysts with bulky phosphine ligands improve coupling efficiency and selectivity for the vinyl and aryl substitutions.
- Reaction Yields: Optimized conditions yield the target compound in moderate to high yields (50–80%) depending on step and purification.
- Purification: Flash chromatography and recrystallization are used to isolate pure product; high-performance liquid chromatography (HPLC) confirms purity.
- Scale-Up: The oxidation step for nicotinaldehyde and subsequent coupling reactions have been adapted for large-scale synthesis with automated distillation and filtration equipment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
